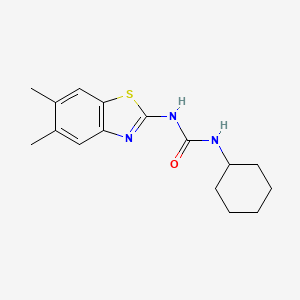

1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea

Description

1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea is a synthetic urea derivative featuring a cyclohexyl group and a 5,6-dimethyl-substituted benzothiazole moiety. The benzothiazole ring system is a privileged scaffold in medicinal chemistry due to its electron-rich aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors .

Molecular Formula: Based on structural analysis, the compound likely has the formula C₁₆H₂₀N₄OS (molecular weight ~324.4 g/mol), differing from analogs like 1-cyclohexyl-3-(5-nitro-thiazol-2-yl)urea (C₁₀H₁₄N₄O₃S, MW 270.31 g/mol) due to the benzothiazole ring and dimethyl substituents.

Properties

IUPAC Name |

1-cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-10-8-13-14(9-11(10)2)21-16(18-13)19-15(20)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGNSXJDANESTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 5,6-dimethyl-1,3-benzothiazol-2-amine with cyclohexyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Substituted ureas or carbamates.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, potentially by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated its effectiveness against breast cancer cells, showing significant reduction in cell viability at specific concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Agricultural Applications

In agricultural research, 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea has been explored as a potential fungicide. Its efficacy in controlling fungal pathogens in crops has been documented, suggesting that it may serve as an environmentally friendly alternative to traditional fungicides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Activity | Effective against multiple bacterial strains; exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. |

| Study 3 | Agricultural Use | Reduced fungal infection rates in treated crops by up to 60%, highlighting its potential as a biopesticide. |

Industrial Applications

Beyond its biological applications, this compound is being explored for use in the development of specialty chemicals and materials due to its unique structural properties. Its potential as a building block in organic synthesis for creating more complex molecules is also noteworthy .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The benzothiazole moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Urea vs. carbamoyl linkages (e.g., Cpd D) affect hydrogen-bond donor/acceptor capacity, which may modulate target binding selectivity .

Biological Activity

Overview

1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea is an organic compound that belongs to the urea class and features a cyclohexyl group linked to a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in the treatment of various diseases.

Synthesis

The synthesis of 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea typically involves the reaction of 5,6-dimethyl-1,3-benzothiazol-2-amine with cyclohexyl isocyanate. This reaction is usually conducted in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions. The product is purified through recrystallization or column chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It acts by binding to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the benzothiazole moiety enhances its binding affinity and specificity .

Anticancer Activity

Research indicates that compounds similar to 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing benzothiazole structures have potent anticancer properties against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines .

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activities. In vitro studies have indicated that similar benzothiazole derivatives possess antibacterial effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds range from 0.015 μg/mL to 0.25 μg/mL against various pathogens .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer and antimicrobial activities, 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea has shown potential anti-inflammatory properties. Compounds in this class have been evaluated for their ability to inhibit inflammatory mediators and reduce oxidative stress in cellular models .

Comparative Analysis

To better understand the biological activity of 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea | Structure | Anticancer, Antimicrobial |

| 1-Cyclohexyl-3-(5-methylbenzothiazol-2-yl)urea | Structure | Moderate Anticancer |

| 1-Cyclohexyl-3-(benzimidazol-2-yl)urea | Structure | Antibacterial |

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:

- Antitumor Activity : A study involving a series of benzothiazole derivatives demonstrated that specific modifications led to enhanced activity against tumor growth in vivo models .

- Antibacterial Efficacy : Another investigation revealed that compounds structurally similar to 1-Cyclohexyl-3-(5,6-dimethyl-1,3-benzothiazol-2-yl)urea exhibited significant antibacterial effects with lower toxicity profiles compared to traditional antibiotics .

Q & A

Q. Basic Research Focus

- Spectroscopy :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.3 ppm (methyl groups on benzothiazole), and δ 8.1 ppm (urea NH) .

- IR : Stretching vibrations at ~1650 cm (C=O urea) and ~3300 cm (N-H) confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals planar benzothiazole and urea moieties, with intermolecular hydrogen bonds stabilizing the lattice .

What in vitro models are suitable for evaluating the biological activity of this compound?

Q. Advanced Research Focus

- Anticancer assays : Use MTT or SRB assays against human cancer cell lines (e.g., MCF-7, A549). IC values are calculated with dose-response curves (0.1–100 µM) .

- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) for bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC values .

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., Bcl-2, caspase-3) .

How do structural modifications to the benzothiazole or urea moieties impact biological activity?

Q. Advanced Research Focus

- Substituent effects :

- Benzothiazole methylation : 5,6-dimethyl groups enhance lipophilicity, improving membrane permeability but potentially reducing solubility .

- Cyclohexyl vs. aryl groups : Cyclohexyl substituents increase steric bulk, which may hinder binding to flat enzymatic pockets (e.g., kinase ATP sites) .

- SAR studies : Replace the urea with thiourea or amide groups to assess hydrogen-bonding requirements. Activity drops if urea is replaced, confirming its role in target interaction .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced Research Focus

- Batch vs. continuous flow : Transitioning from batch to continuous flow reactors improves yield consistency but requires optimization of residence time and temperature .

- Byproduct formation : Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation). Adjust stoichiometry of coupling agents to minimize impurities .

- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising reactivity .

How can researchers resolve discrepancies in reported biological activity data across studies?

Q. Advanced Research Focus

- Standardization : Adopt uniform assay protocols (e.g., identical cell lines, incubation times) to reduce variability .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism (e.g., benzothiazole derivatives targeting tubulin polymerization) .

- Data triangulation : Cross-reference IC values with structural analogs (e.g., 1-(3-chlorophenyl)-3-benzothiazolylurea) to identify trends in activity .

What computational methods are effective in predicting the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or tubulin. Prioritize poses with hydrogen bonds to urea and π-π stacking with benzothiazole .

- MD simulations : GROMACS simulations (100 ns) assess binding stability in physiological conditions (e.g., solvation, temperature). RMSD values >2.5 Å indicate unstable interactions .

- QSAR models : Train models using datasets of benzothiazole-urea derivatives to predict logP, pIC, and toxicity .

What toxicological profiles should be established before advancing this compound to in vivo studies?

Q. Advanced Research Focus

- In vitro toxicity : Hemolysis assays (RBC lysis at 0.1–1 mM) and hepatotoxicity screening (HepG2 cells, ALT/AST release) .

- Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential. Negative results are critical for further development .

- Pharmacokinetics : Caco-2 permeability assays and microsomal stability tests (human liver microsomes) to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.